molecular formula C7H5ClN2OS B1349635 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 727374-87-0

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No. B1349635
M. Wt: 200.65 g/mol
InChI Key: DKJUUMCXMOJMEI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a chemical compound with the CAS Number: 727374-87-0 . It has a molecular weight of 200.65 .


Molecular Structure Analysis

The InChI code for 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is 1S/C7H5ClN2OS/c8-4-6-9-10-7(11-6)5-2-1-3-12-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a solid compound with a molecular weight of 200.65 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Antibacterial and Thermal Properties

  • Antibacterial Activity: Compounds including 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole have shown potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Arora et al., 2012).
  • Thermal Stability: The thermal properties of these compounds have been analyzed through thermal gravimetric (TG) and differential scanning calorimetry (DSC) analysis, revealing insights into their stability and degradation kinetics (Arora et al., 2012).

Insecticidal Applications

  • Synthesis for Insecticidal Use: A study from 1972 outlined methods for converting chloromethyl derivatives into insecticidal thiophosphates and dithiophosphates (Rufenacht, 1972).

Optoelectronic Applications

  • Optoelectronic Properties: Recent research explored the optoelectronic properties of thiophene substituted 1,3,4-oxadiazole derivatives, including studies on their absorption and emission spectra, dipole moments, and energy levels, suggesting potential for use in OLEDs, solar cells, chemosensors, and explosive detection (Thippeswamy et al., 2021).

Cancer Research

  • Cytotoxic Evaluation: A study on novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety showed certain compounds having significant cytotoxic effects against cancer cell lines (Adimule et al., 2014).

Fluorescence Resonance Energy Transfer (FRET)

  • FRET Studies: Studies on the novel green light emitting 1,3,4-oxadiazole derivatives reveal their potential for FRET with quantum dots, indicating applications in optoelectronic devices [(Pujar et al., 2017)](https://consensus.app/papers/synthesis-photophysics-novel-light-emitting-pujar/bcca05499c5157c6b81451b6d79ad88e/?utm_source=chatgpt).

Photovoltaic Applications

  • Low-Bandgap Polymers: The introduction of electron-deficient heterocycle 1,3,4-oxadiazole to thieno[3,4-b]thiophene resulted in polymers with low-bandgap, useful in photovoltaic applications. This demonstrates how modifying molecular structure can impact electronic properties for solar energy applications (Zhu et al., 2015).

Sensing Applications

  • Chemosensor Development: A derivative of 1,3,4-oxadiazole has been identified as a selective chemosensor for detecting metal ions like Fe2+, Ni2+, and Cu2+, showcasing its potential in environmental and industrial applications (Naik et al., 2021).

Antimalarial Research

  • Antimalarial Properties: Research on 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles indicated their effectiveness against Plasmodium berghei in mice, suggesting potential use as antimalarial agents (Hutt et al., 1970).

Aniline Sensing

  • Aniline Detection: Novel thiophene substituted 1,3,4-oxadiazoles have been evaluated for aniline sensing, important in environmental monitoring for detecting pollutants (Naik et al., 2018).

Future Directions

Thiophene derivatives, like 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, have shown a wide range of therapeutic properties, attracting great interest in both industry and academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

2-(chloromethyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-4-6-9-10-7(11-6)5-2-1-3-12-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJUUMCXMOJMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368517
Record name 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

CAS RN

727374-87-0
Record name 2-(Chloromethyl)-5-(2-thienyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727374-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZK KURT - Journal of the Turkish Chemical Society Section A …, 2020 - dergipark.org.tr
In this work, the synthesis of novel 1, 3, 4-oxadiazole derivatives was reported. A good molecular properties profile was predicted for the target compounds. In drug-likeness prediction, …
Number of citations: 2 dergipark.org.tr

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